molecular formula C8H9NO3 B050674 Methyl 2-amino-3-hydroxybenzoate CAS No. 17672-21-8

Methyl 2-amino-3-hydroxybenzoate

Cat. No. B050674
CAS RN: 17672-21-8
M. Wt: 167.16 g/mol
InChI Key: GDIJXOCHGFQHCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to methyl 2-amino-3-hydroxybenzoate involves complex reactions, including tandem oxidative aminocarbonylation and intramolecular conjugate addition. For example, derivatives such as 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine were synthesized starting from readily available precursors through a palladium-catalyzed process, highlighting the synthetic versatility of compounds related to methyl 2-amino-3-hydroxybenzoate (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 2-amino-3-hydroxybenzoate, such as 2-amino-3-methylbenzoic acid, has been determined and refined, revealing detailed insights into the crystalline structure and bond distances. These analyses underscore the planarity and the specific configurations of these molecules, providing a foundation for understanding the molecular structure of methyl 2-amino-3-hydroxybenzoate and its derivatives (Brown & Marsh, 1963).

Chemical Reactions and Properties

Methyl 2-amino-3-hydroxybenzoate undergoes various chemical reactions, demonstrating its reactivity and potential for chemical modifications. For instance, iron sulfide catalyzes a redox/condensation cascade reaction between 2-amino/hydroxy nitrobenzenes and activated methyl groups, offering a straightforward approach to synthesizing heterocyclic compounds like 2-hetaryl-benzimidazoles and -benzoxazoles (Nguyen et al., 2013).

Physical Properties Analysis

The physical properties of methyl 2-amino-3-hydroxybenzoate and its analogs, such as methyl 4-hydroxybenzoate, have been studied using techniques like single crystal X-ray diffraction and Hirshfeld surface analysis. These studies reveal the compound's extensive intermolecular hydrogen bonding and crystal packing, contributing to our understanding of its physical characteristics (Sharfalddin et al., 2020).

Chemical Properties Analysis

The chemical properties of methyl 2-amino-3-hydroxybenzoate can be inferred from related compounds, such as the synthesis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, which showcases the compound's ability to participate in condensation reactions and form complex heterocyclic structures. This highlights the versatile chemical behavior of methyl 2-amino-3-hydroxybenzoate derivatives (Chan et al., 1977).

Scientific Research Applications

  • Pharmaceutical and Cosmetic Preservative : Methyl 4-hydroxybenzoate, a related compound, is used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. It's studied for its pharmaceutical activity due to its extensive intermolecular hydrogen bonding and molecular determinants (Sharfalddin et al., 2020).

  • Antibiotic Biosynthesis : Methyl 3-amino-5-hydroxybenzoate, a structurally similar compound, is utilized in the synthesis of chlorinated analogues for studies of antibiotic biosynthesis and synthesis of important classes of antibiotics (Becker, 1984).

  • Synthesis of Methyl 2-Substituted-4-Benzoxazolecarboxylates : This compound is used in the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates, indicating its utility in organic synthesis and chemical research (Goldstein & Dambek, 1990).

  • Fluorescent Sensor for Metal Detection : Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a related compound, is synthesized for use as a fluorescent sensor, demonstrating selectivity and sensitivity towards specific metal ions, suggesting applications in analytical chemistry and environmental monitoring (Ye et al., 2014).

  • Nervous Conduction Studies : Methyl hydroxybenzoate and its derivatives are investigated for their effects on nerve fibers, indicating its application in neuroscientific research (Nathan & Sears, 1961).

  • Esterification Catalyst : Its use as a catalyst in the synthesis of esters, particularly methyl paraben, demonstrates its relevance in organic synthesis and industrial applications (Yu-tin, 2014).

  • Plant Biochemistry : The biosynthesis of hydroxybenzoic acids in plants is studied, highlighting its role in plant metabolism and potential applications in agricultural and botanical research (El-Basyouni et al., 1964).

Safety And Hazards

“Methyl 2-amino-3-hydroxybenzoate” is classified as harmful to aquatic life and toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . It is also recommended to avoid dust formation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

methyl 2-amino-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIJXOCHGFQHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170178
Record name Anthranilic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-hydroxybenzoate

CAS RN

17672-21-8
Record name Benzoic acid, 2-amino-3-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17672-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, 3-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2 g (13.1 mmol) of 2-amino-3-hydroxybenzoic acid in 60 mL of CH3OH at 0° C. was bubbled HCl gas until the solution was saturated. The reaction was heated at reflux for 12 h. The reaction mixture was concentrated and dissolved in 30 mL of water. The solution was neutralized with sat'd NaHCO3 solution and extracted with EtOAc. The organic fractions were dried over MgSO4, filtered and the filtrate was concentrated to give 1.8 g of the title compound as a brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of methyl 3-hydroxy-2-nitrobenzoate (14 g, 71 mmol) and 10% Pd/C (1.4 g) in ethyl acetate (300 mL) was purged in 1 atm hydrogen and stirred at 25° C. for 4 hr. The mixture was filtered, and the filtrate was concentrated to give methyl 2-amino-3-hydroxybenzoate (11.5 g, yield 97%) as a light yellow solid. 1H-NMR (400 MHz, CDCl3-d) δ 3.88 (s, 1H), 5.84 (s, br 3H), 6.50-6.54 (t, J=8.0 Hz, 1H), 6.84-6.86 (d, J=7.2 Hz, 1H), 7.47-7.49 (d, J=7.6 Hz, 1H); LC-MS (ESI) m/z 168 [M+1]+.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of (trimethylsilyl)diazomethane in hexane (2.0 M, 10.9 mmol) is added dropwise (10 min) to a mixture of 3-hydroxyanthranilic acid (9.93 mmol) in MeOH (10.5 mL) and toluene (42 mL). The mixture is stirred for 16 h, concentrated in vacuo, diluted with ether and EtOAc and washed several times with water. The organic layer is dried over MgSO4 and concentrated under reduced pressure. The residue is purified by FC (heptane to heptane/EtOAc 7/3) to give the desired ester as a brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 mmol
Type
reactant
Reaction Step One
Quantity
9.93 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10.5 mL
Type
solvent
Reaction Step Two
Quantity
42 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 1.0 g (6.53 mmol) of 3-hydroxyanthranilic acid in 15 mL of methanol was added 5.0 mL of BF3 -methanol complex and the resulting solution was heated to reflux for 24 h. After cooling to room temperatue the reaction mixture was poured into saturated sodium carbonate solution and then extracted with ether. The combined organics were washed with water and brine, dried over sodium sulfate, filtered and concentrated in vacuo to provide 0.90 g (83%) of the desired product as a brown solid. Electrospray Mass Spec: 167.8 (M+H)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods V

Procedure details

To a stirred solution of 2-amino-3-hydroxybenzoic acid (1.22 g, 8.0 mmol) in MeOH (80 mL) was added SOCl2 (9.52 g, 80.0 mmol) dropwise at 0° C. The mixture was then heated at reflux overnight. Most of the methanol was removed and the residue was partitioned between DCM and saturated aqueous NaHCO3. The organic phase was washed with brine, dried over sodium sulfate and the solvent was removed under reduced pressure to give methyl 2-amino-3-hydroxybenzoate (1.27 g, 95%). LC-MS (ES-API); rt 8.09 min; m/z calculated for C8H9NO3 [M+H]+ 168.1, found 168.1.
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
9.52 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-3-hydroxybenzoate
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Methyl 2-amino-3-hydroxybenzoate
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Methyl 2-amino-3-hydroxybenzoate

Citations

For This Compound
27
Citations
SW Goldstein, PJ Dambek - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
… Methyl 2-substituted-4-benzoxazolecarboxylates were synthesized from methyl 2-amino-3-hydroxybenzoate and the corresponding acid chloride or ortho acetal with pyridinium p-…
Number of citations: 27 onlinelibrary.wiley.com
Z Yang, DJ Fairfax, JH Maeng, L Masih… - Bioorganic & medicinal …, 2010 - Elsevier
… = H), methyl 2-amino-3-hydroxybenzoate or methyl-2-amino-5-chloro-3-hydroxybenzoate were treated with di(1H-imidazol-1-yl)methanimine 14 followed by ester saponification and …
Number of citations: 25 www.sciencedirect.com
D Kumar, MR Jacob, MB Reynolds… - Bioorganic & medicinal …, 2002 - Elsevier
… 5 min) the reaction mixture was stirred for an additional 10 min and then methyl 2-amino-3-hydroxybenzoate (3.5 g, 21 mmol) 20 was added. After stirring for an addition 10 min at room …
Number of citations: 464 www.sciencedirect.com
LC Pemberton - 1994 - theses.ncl.ac.uk
… Catalytic hydrogenation of the nitro group afforded methyl 2amino-3-hydroxybenzoate 34. … Acylation of methyl 2-amino-3hydroxybenzoate 34 with monomethylterephthalic acid chloride …
Number of citations: 1 theses.ncl.ac.uk
NS Radulović, AB Miltojević, NM Stojanović… - Food and Chemical …, 2017 - Elsevier
… Methyl 3-hydroxyanthranilate (methyl 2-amino-3-hydroxybenzoate): C 8 H 9 NO 3 ; yellowish liquid; yield 67.7%; UV (CH 3 CN) λ max (log ɛ) 340 (4.67), 244 (4.79), 224 (5.37) nm; FTIR …
Number of citations: 10 www.sciencedirect.com
D Kong, S Li, CD Smolke - Science Advances, 2020 - science.org
… Methyl 2-amino-3-hydroxybenzoate [3-HAA methyl ester (1)] was purchased from Apollo Scientific (UK). p-Coumaric acid, malonyl-CoA, 3-HAA, methyl 3-hydroxybenzoate, 2-amino-3-…
Number of citations: 11 www.science.org
CL Cioffi, JJ Lansing, H Yüksel - academia.edu
All reactions were performed under a dry atmosphere of nitrogen and with sufficient magnetic stirring. Commercial grade reagents and anhydrous solvents were used as received from …
Number of citations: 0 www.academia.edu
R Pasceri, D Siegel, D Ross… - Journal of medicinal …, 2013 - ACS Publications
… The reaction mixture was filtered through a pad of Celite and concentrated in vacuo to give methyl 2-amino-3-hydroxybenzoate as a colorless solid (668 mg, 98%): mp 94–95 C (lit., (32) …
Number of citations: 40 pubs.acs.org
D Rhodes - 1995 - theses.ncl.ac.uk
This thesis describes the preparation of inhibitors of the enzyme poly(adenosine diphosphate ribose)polymerase (PARP) and the mechanism of action of the carcinogen vinyl chloride. …
Number of citations: 1 theses.ncl.ac.uk
T Imaizumi, S Otsubo, M Komai, H Takada… - Bioorganic & Medicinal …, 2020 - Elsevier
We previously reported 2-aminobenzoxazole analogue 1 as a potent ChemR23 inhibitor. The compound showed inhibitory activity against chemerin-induced calcium signaling through …
Number of citations: 7 www.sciencedirect.com

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